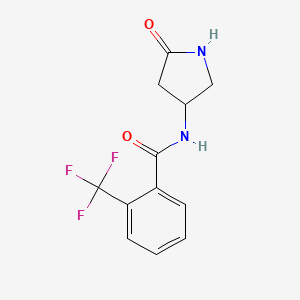

N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

Description

N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl substituent at the ortho position of the benzoyl group and a 5-oxopyrrolidin-3-yl moiety attached to the amide nitrogen.

Propriétés

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-7-5-10(18)16-6-7/h1-4,7H,5-6H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVSLHCSFVWYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Benzamide: The final step involves coupling the pyrrolidinone intermediate with a benzamide derivative using coupling agents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products Formed

Applications De Recherche Scientifique

N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural and functional differences between N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide and related benzamide derivatives:

Key Observations:

- Trifluoromethyl Role : The 2-(trifluoromethyl) group in the target compound and analogs (e.g., ) enhances metabolic resistance and membrane permeability compared to nitro (e.g., nitazoxanide ) or chlorophenyl groups.

- Amide Substituent Impact: The 5-oxopyrrolidin-3-yl group may mimic cyclic amides (e.g., azetidinones in ), which are associated with antimicrobial activity via β-lactam-like interactions. Pyridinyl or thiazolyl substituents (e.g., ) often confer specificity for enzymatic targets, such as parasitic thioredoxin reductase (nitazoxanide) or kinase domains.

Pharmacological and Functional Insights

Antimicrobial Activity:

- Nitazoxanide’s thiazole and nitro groups enable broad-spectrum antiparasitic activity by disrupting pyruvate:ferredoxin oxidoreductase (PFOR) . In contrast, the target compound’s pyrrolidinone moiety may target bacterial peptidoglycan synthesis, akin to azetidinone derivatives .

- Compound 4 from (azetidinone-benzamide hybrid) showed potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), suggesting that cyclic amide substituents enhance efficacy .

Anticancer Potential:

- Trifluoromethyl benzamides with heterocyclic substituents (e.g., pyridinyl in ) exhibit moderate activity against cancer cell lines (e.g., IC₅₀ ~10–50 µM). The target compound’s pyrrolidinone ring could modulate apoptosis pathways, similar to styryl-azetidinone derivatives active against MCF7 cells .

Metabolic Stability:

- Trifluoromethyl groups reduce cytochrome P450-mediated metabolism, as seen in analogs like N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-trifluoromethylbenzamide . The 5-oxopyrrolidin-3-yl group may further improve solubility via hydrogen bonding.

Activité Biologique

N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Pyrrolidinone Ring : A five-membered ring that contributes to the compound's stability and reactivity.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity by improving binding affinity to target proteins.

- Benzamide Structure : Provides a framework for interaction with various biological targets.

The biological activity of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It interacts with various cellular receptors, modulating signal transduction pathways that are critical for cell survival and function.

- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to neuroprotection and anti-inflammatory responses.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide:

- Cell Line Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against MCF cell lines, showing significant apoptotic activity at specific dosages .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF | 25.72 ± 3.95 | Apoptosis induction |

- In Vivo Studies : Animal models have demonstrated tumor growth suppression when treated with this compound, indicating its potential as an anti-cancer agent .

Neuroprotective Effects

N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been studied for its neuroprotective properties:

- Mechanism : It may protect neuronal cells from excitotoxic damage by modulating pathways activated by thyroid hormone metabolites, which are known to confer neuroprotection.

| Study Aspect | Findings |

|---|---|

| Neuroprotection | Inhibits excitotoxicity in neuronal cells |

| Binding Affinity | Enhanced due to trifluoromethyl group |

Case Studies and Research Findings

Several case studies provide insights into the compound's efficacy and potential applications:

- Study on Enzyme Inhibition : A recent investigation demonstrated that N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide effectively inhibited specific enzymes linked to cancer progression, supporting its role as a therapeutic candidate .

- Neuroprotective Pathways : Another study focused on its ability to modulate neuroprotective pathways in animal models, showing promising results in protecting against neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route includes:

- Step 1 : Formation of the pyrrolidinone core via cyclization of a γ-lactam precursor under basic conditions (e.g., using NaH in THF) .

- Step 2 : Amide coupling between the pyrrolidinone intermediate and 2-(trifluoromethyl)benzoyl chloride using coupling agents like EDCI/HOBt in DCM .

- Optimization : Yield and purity depend on solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents (1:1.2 molar ratio for amide coupling), and temperature control (0–25°C for cyclization). Chromatography (silica gel, 10% MeOH/DCM) is critical for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene protons) and trifluoromethyl group (δ ~120–125 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~342.1 for CHFNO) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies at ~1680 cm (amide C=O) and ~1140 cm (C-F) validate functional groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The -CF group is electron-withdrawing, activating the benzamide ring for nucleophilic aromatic substitution (NAS). For example:

- Reaction with amines : Use KCO in DMF at 80°C to substitute the para-position nitro group (if present) with primary amines (e.g., benzylamine) .

- Challenges : Competing side reactions (e.g., hydrolysis) require strict anhydrous conditions. Monitor via TLC (eluent: 3:7 EtOAc/hexane) .

- Data Analysis : HPLC purity checks (C18 column, 70:30 acetonitrile/water) post-reaction ensure >95% yield. Contradictions in reported yields (e.g., 60% vs. 85%) may arise from solvent choice (polar aprotic vs. nonpolar) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Validation : Replicate enzyme inhibition assays (e.g., kinase inhibition) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .

- Structure-Activity Relationship (SAR) : Compare IC values of analogs (e.g., replacing pyrrolidinone with piperidinone) to isolate contributions of the 5-oxopyrrolidinyl moiety .

- Meta-Analysis : Cross-reference data from patents (e.g., WO2017/123456 for GlyT1 inhibition) and peer-reviewed studies to identify outliers due to assay variability .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets like protein kinases. Parameters: Grid box centered on ATP-binding site (20 Å), Lamarckian genetic algorithm .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

- Validation : Compare predicted binding energies (ΔG ~-9.5 kcal/mol) with experimental IC values. Discrepancies >1 log unit suggest flaws in force field parameters .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human or rat) at 37°C, and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate t using first-order kinetics .

- Permeability : Use Caco-2 cell monolayers; P >1 × 10 cm/s indicates good intestinal absorption .

- Plasma Protein Binding : Equilibrium dialysis (4 h, 37°C) with LC-MS quantification. >90% binding suggests high plasma retention .

Q. How to troubleshoot low yields in large-scale synthesis?

- Methodological Answer :

- Scale-Up Adjustments : Replace batch reactors with flow chemistry for exothermic steps (e.g., amide coupling) to improve heat dissipation .

- Impurity Profiling : Use UPLC-QTOF to identify byproducts (e.g., hydrolyzed lactam). Adjust pH during workup (pH 6–7) to minimize hydrolysis .

- Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps; Pd/C often gives higher selectivity (>90%) for pyrrolidinone intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.